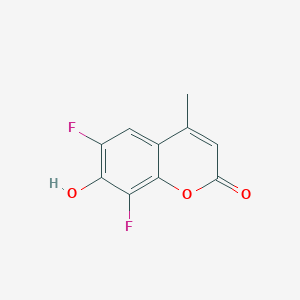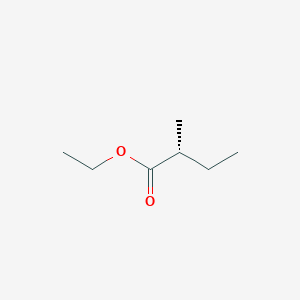
6,8-Difluoro-7-hydroxy-4-methylcoumarin
Vue d'ensemble
Description
6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as DiFMU, is a blue-fluorescent dye . It is a fluorophore that has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . It has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS . It displays absorption/emission maxima of 358/455 nm, respectively .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, which includes 6,8-Difluoro-7-hydroxy-4-methylcoumarin, has been studied . The Pechmann coumarin synthesis method was used, and the influence of various Lewis acids on the reaction was discussed. The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The specific chemical structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin contains a coumarin core with two fluorine atoms and a hydroxyl group attached to it, as well as a methyl group on the 4 position .Chemical Reactions Analysis
6,8-Difluoro-7-hydroxy-4-methylcoumarin can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .Physical And Chemical Properties Analysis
6,8-Difluoro-7-hydroxy-4-methylcoumarin has a molecular formula of C10H6F2O3 and a molecular weight of 212.15 . It is a neat product .Applications De Recherche Scientifique
Fluorophore
6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore . Fluorophores are chemical compounds that can re-emit light upon light excitation. They are used in a variety of scientific research fields, including biochemistry and medicine, to study the properties and functions of organic substances.
Flow Cytometry
This compound has been conjugated to streptavidin or secondary antibodies for flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles.
Labeling Bacteria
It has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . FISH is a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of a nucleic acid sequence with a high degree of sequence complementarity.
Peptide Coupling
6,8-Difluoro-7-hydroxy-4-methylcoumarin has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS . This application is particularly useful in proteomics research.
Diagnostic Detection
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DIFMU) was used for the diagnostic detection of natural killer cell-activity . This application is crucial in immunology and medical diagnostics.
Reference Standard
DIFMU can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . This application is important in analytical chemistry for ensuring the accuracy and reliability of the analytical results.
Orientations Futures
6,8-Difluoro-7-hydroxy-4-methylcoumarin has attracted attention as a potential lead compound for drug development due to its potential biological activities . It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , indicating its potential use in research and diagnostic procedures.
Propriétés
IUPAC Name |
6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENVBUPWUQAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318263 | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-7-hydroxy-4-methylcoumarin | |
CAS RN |
215868-23-8 | |
| Record name | Marina Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?
A1: 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []
Q2: Are there specific applications for 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cancer research?
A2: Yes, research indicates the potential of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



